An In-depth Technical Guide to 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (CITCO)
An In-depth Technical Guide to 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (CITCO)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the basic properties of 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime, a potent and selective agonist of the human Constitutive Androstane Receptor (CAR). Also known as CITCO, this imidazothiazole derivative has emerged as a critical tool for studying the physiological and pathological roles of CAR. This document details its physicochemical properties, its primary pharmacological activity as a CAR agonist, and its effects on cancer cell proliferation and apoptosis. Detailed experimental protocols for relevant biological assays are provided, along with a diagram of the CAR signaling pathway to facilitate a deeper understanding of its mechanism of action.
Physicochemical Properties
| Property | Value | Source |
| Chemical Name | 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime | [1][2] |
| Synonym | CITCO | [1] |
| CAS Number | 338404-52-7 | [1][3] |
| Molecular Formula | C₁₉H₁₂Cl₃N₃OS | [1][2] |
| Molecular Weight | 436.74 g/mol | [1][2] |
| Appearance | Not specified in literature | |
| Solubility | Soluble in DMSO (87 mg/mL, 199.2 mM) |
Synthesis
A detailed, step-by-step experimental protocol for the synthesis of 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime is not explicitly available in the reviewed literature. However, the synthesis would logically proceed through two key precursors:
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6-(4-chlorophenyl)imidazo[2,1-b][2][4]thiazole-5-carbaldehyde (CAS: 82588-41-8)
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O-(3,4-dichlorobenzyl)hydroxylamine hydrochloride (a likely reagent, CAS: 15256-10-7)
The final step would involve the condensation of the aldehyde with the hydroxylamine derivative to form the oxime ether linkage. The general synthesis of the imidazo[2,1-b]thiazole core often involves the reaction of a substituted phenacyl bromide with a 2-aminothiazole derivative.
Biological Activity and Pharmacology
The primary and most well-characterized biological activity of CITCO is its function as a potent and selective agonist for the human Constitutive Androstane Receptor (CAR; NR1I3), a nuclear receptor that plays a crucial role in the metabolism of xenobiotics and endobiotics.
Constitutive Androstane Receptor (CAR) Agonism
CITCO activates human CAR with high potency. The table below summarizes the key quantitative data related to its CAR agonist activity.
| Parameter | Value | Cell Line/Assay | Source |
| EC₅₀ | 49 nM | Transient transfection assay |
The activation of CAR by CITCO initiates a signaling cascade that ultimately leads to the regulation of target gene expression.
CAR Signaling Pathway
The mechanism of CAR activation by CITCO involves its direct binding to the receptor, which is primarily located in the cytoplasm in an inactive complex. Upon agonist binding, CAR translocates to the nucleus, where it forms a heterodimer with the Retinoid X Receptor (RXR). This heterodimeric complex then binds to specific DNA sequences known as Phenobarbital-Responsive Enhancer Modules (PBREMs) in the promoter regions of target genes, thereby modulating their transcription.
Anticancer Activity
Recent studies have highlighted the potential of CITCO as an anticancer agent, particularly in the context of brain tumors. It has been shown to inhibit the growth and expansion of brain tumor stem cells (BTSCs).
The following table summarizes the observed effects of CITCO on BTSCs.
| Assay | Cell Line | Concentration | Effect | Source |
| Cell Proliferation | T98G-BTSC | 10 µM | Significant inhibition of proliferation | [4] |
| Cell Proliferation | U87MG-BTSC | 10 µM | Significant inhibition of proliferation | [4] |
| Apoptosis | T98G-BTSC | 10 µM | Induction of apoptosis | [4] |
| Apoptosis | U87MG-BTSC | 10 µM | Induction of apoptosis | [4] |
Experimental Protocols
Cell Proliferation Assay (WST-1/MTS Assay)
This protocol is a general guideline for assessing the anti-proliferative effects of CITCO.
Methodology:
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Seed cells (e.g., T98G-BTSC or U87MG-BTSC) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
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Prepare serial dilutions of CITCO in the appropriate cell culture medium.
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Remove the existing medium from the wells and add the medium containing different concentrations of CITCO. Include a vehicle control (e.g., DMSO).
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Incubate the plate for the desired period (e.g., 48 or 72 hours).
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Add 10 µL of WST-1 or MTS reagent to each well.
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Incubate the plate for 1-4 hours at 37°C.
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Measure the absorbance at the recommended wavelength (typically 450 nm for WST-1 and 490 nm for MTS) using a microplate reader.
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Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol provides a general framework for detecting apoptosis induced by CITCO using flow cytometry.
Methodology:
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Culture cells in the presence of CITCO at the desired concentration and for the appropriate duration to induce apoptosis.
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Harvest the cells by trypsinization and wash them with cold PBS.
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Centrifuge the cells and resuspend the pellet in 1X Annexin V binding buffer.
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Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
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Gently vortex the cells and incubate the mixture for 15 minutes at room temperature in the dark.
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Analyze the stained cells by flow cytometry within one hour. The analysis will distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Conclusion
6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (CITCO) is a valuable pharmacological tool for investigating the roles of the human Constitutive Androstane Receptor. Its high potency and selectivity make it an ideal agonist for in vitro and in vivo studies. The emerging evidence of its anticancer properties, particularly against brain tumor stem cells, suggests a potential therapeutic avenue that warrants further investigation. This technical guide provides core information to support researchers and drug development professionals in their work with this important compound.
